molecular formula C16H18N4O B2735189 3-({2-Oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)benzonitrile CAS No. 1384589-13-2

3-({2-Oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)benzonitrile

Cat. No.: B2735189
CAS No.: 1384589-13-2
M. Wt: 282.347
InChI Key: WAHZAKKPJYQURA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({2-Oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)benzonitrile is a complex organic compound that features a piperazine ring substituted with a prop-2-yn-1-yl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-Oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)benzonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-(prop-2-yn-1-yl)piperazine with 2-oxo-2-(bromoethyl)benzonitrile under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-({2-Oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-({2-Oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({2-Oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({2-Oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amino)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-[[2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-6-19-7-9-20(10-8-19)16(21)13-18-15-5-3-4-14(11-15)12-17/h1,3-5,11,18H,6-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHZAKKPJYQURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)C(=O)CNC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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